molecular formula C38H52N6O7.H2SO4 B000745 Atazanavir sulfate CAS No. 229975-97-7

Atazanavir sulfate

Cat. No. B000745
M. Wt: 802.9 g/mol
InChI Key: DQSGVVGOPRWTKI-QVFAWCHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atazanavir sulfate is a protease inhibitor used in antiretroviral therapy (ART) regimens for treating HIV-1 infection. It's notable for its once-daily administration and lower impact on lipid levels compared to other protease inhibitors.

Synthesis Analysis

While specific details on the synthesis of Atazanavir sulfate were not directly found in the provided abstracts, the development of protease inhibitors like Atazanavir typically involves complex organic synthesis strategies to achieve the necessary structural components for effective viral protease inhibition.

Molecular Structure Analysis

Atazanavir sulfate's molecular structure is designed to inhibit the HIV-1 protease enzyme effectively, a key step in the viral lifecycle. Its structure allows for a strong binding affinity to the active site of the protease, preventing the processing of viral polyproteins into mature, infectious particles.

Chemical Reactions and Properties

Atazanavir sulfate, like other protease inhibitors, participates in interactions with the cytochrome P450 enzyme system, specifically CYP3A4. This interaction is crucial for its metabolic processing but also underlies many of its drug-drug interaction profiles with other medications metabolized via the same pathway.

Physical Properties Analysis

The physical properties of Atazanavir sulfate, such as solubility and stability, are tailored to facilitate its once-daily oral administration. It's formulated as a sulfate salt to improve its aqueous solubility, an important consideration for oral bioavailability.

Chemical Properties Analysis

Chemically, Atazanavir is characterized by its sulfonamide group, which is essential for its antiviral activity. Its chemical stability and interactions with human proteins are designed to maximize its efficacy as a protease inhibitor while minimizing off-target effects.

References

  • Atazanavir's role in ART regimens is supported by its favorable profile regarding daily dosing and metabolic effects compared to other protease inhibitors (Croom, Dhillon, & Keam, 2012).
  • Clinical pharmacology, including pharmacodynamic and safety data, outlines its efficacy and safety, highlighting its advantages over other protease inhibitors (Bentué‐Ferrer et al., 2009).

Scientific Research Applications

  • Metabolic Effects : It has been observed that Atazanavir sulfate treatment in muscle cells can increase basal glucose uptake, potentially leading to metabolic dysfunction via heightened JNK1/2 pro-inflammatory signaling (Bogachus & Turcotte, 2011).

  • Pulmonary Fibrosis Treatment : The compound may also have therapeutic potential in reducing the progression of pulmonary fibrosis by suppressing HMGB1/TLR signaling (Song et al., 2018).

  • Urolithiasis Association : Atazanavir sulfate has been linked to urolithiasis, with needle-shaped crystals in urine sediment identifiable by infrared spectroscopic analysis (Inagaki et al., 2013).

  • HIV Treatment : It is a protease inhibitor used in treating HIV Type II infection, though it has low oral bioavailability (Annana et al., 2014).

  • Metabolite Effects : Metabolites of Atazanavir may contribute to both its effectiveness and toxicity, with developed screening methods aiding clinical pharmacological research (Heine et al., 2009).

  • Virologic Suppression Maintenance : In HIV treatment, switching to a regimen containing Atazanavir can maintain virologic suppression with a comparable safety profile and improved lipid parameters (Gatell et al., 2007).

  • FDA Approval : The US FDA approved Atazanavir sulfate in 2003 for treating HIV-1 infection in combination with other antiretroviral agents (Raja, Lebbos, & Kirkpatrick, 2003).

  • Role in HIV Management : It is a valuable option in managing HIV infection in adult ART-naive patients and as a first- or second-line protease inhibitor (Harrison & Scott, 2005).

  • Tolerability in HIV Treatment : Generally well-tolerated, Atazanavir has a role as a component of antiretroviral therapy (ART) regimens in patients with HIV-1 infection (Croom, Dhillon, & Keam, 2009).

  • Application in Cardiac Fibrosis : It can attenuate myocardial infarction-induced cardiac fibrosis by blocking myocardial inflammatory cascades through an HMGB1/TLR 9 signaling pathway (Zhang et al., 2018).

  • Nephrotoxicity Risk : Atazanavir has the potential to cause crystalline precipitation in urine and renal interstitial tissues, leading to various renal issues (Hara et al., 2015).

Safety And Hazards

Atazanavir sulfate can cause serious eye damage and can cause damage to organs (Liver, heart) through prolonged or repeated exposure . It is recommended not to breathe dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

Atazanavir sulfate is indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection for patients 6 years and older weighing at least 15 kg . It is also used for postexposure prophylaxis of HIV infection following occupational exposure . The selection of an initial antiretroviral regimen should be individualized based on factors such as virologic efficacy, toxicity, pill burden, dosing frequency, drug-drug interaction potential, resistance test results, comorbid conditions, access, and cost .

properties

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4)/t29-,30-,31+,32+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSGVVGOPRWTKI-QVFAWCHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017206
Record name Atazanavir sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

802.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atazanavir sulfate

CAS RN

229975-97-7
Record name Atazanavir sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229975-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atazanavir sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229975977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atazanavir sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester, sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATAZANAVIR SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MT4VIE29P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atazanavir sulfate
Reactant of Route 2
Reactant of Route 2
Atazanavir sulfate
Reactant of Route 3
Reactant of Route 3
Atazanavir sulfate
Reactant of Route 4
Reactant of Route 4
Atazanavir sulfate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Atazanavir sulfate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Atazanavir sulfate

Citations

For This Compound
1,030
Citations
SR Chitturi, YS Somannavar, BG Peruri… - … of pharmaceutical and …, 2011 - Elsevier
… Atazanavir sulfate is an azapeptide inhibitor of HIV-1 protease [1]. Atazanavir sulfate (ATV) is chemically designated as (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo…
Number of citations: 33 www.sciencedirect.com
S Dey, SS Patro, NS Babu, PN Murthy… - Journal of pharmaceutical …, 2017 - Elsevier
… A stock solution of atazanavir sulfate of 1000 μg/mL was prepared with mobile phase. From … The calibration plot (peak area ratio of atazanavir sulfate versus atazanavir sulfate …
Number of citations: 36 www.sciencedirect.com
V Malviya, P Burange, Y Thakur, M Tawar - Indian Journal of …, 2021 - ijper.org
Objectives: The current objective of the present study was to enhance the solubility and dissolution rate of the antiviral drug atazanavir sulphate by employing nanocrystallization …
Number of citations: 24 www.ijper.org
J Desai, H Thakkar - Journal of Drug Delivery Science and Technology, 2022 - Elsevier
… In the present study, Atazanavir sulfate-loaded solid lipid nanoparticles (ATZ-SLNs) were developed and characterized for oral bioavailability enhancement and lymphatic absorption. …
Number of citations: 7 www.sciencedirect.com
C Saha, NV Gupta, CR SHIVANNA - Acta Pharmaceutica, 2020 - hrcak.srce.hr
… approach for the determination of atazanavir sulfate constitutes the novelty of this paper. Unlike the existing methods for determination of atazanavir sulfate, the current method avoids …
Number of citations: 7 hrcak.srce.hr
M Padmalatha, KV Prakash… - Oriental Journal of …, 2010 - search.proquest.com
… validated for estimation of Atazanavir Sulfate in tablet dosage form. … The percentage assay of Atazanavir Sulfate was 98.73%. … for the determination of Atazanavir Sulfate in quality control …
Number of citations: 7 search.proquest.com
P Kasula, KV Kumar - Indian Drugs, 2018 - search.ebscohost.com
Three-wavelength spectrophotometric method has been developed for the simultaneous estimation of atazanavir sulfate (ATZ) and ritonavir (RIT) in pharmaceutical preparations. The …
Number of citations: 1 search.ebscohost.com
A Behera, SK Moitra, SC Si, DG Sankar - Química Nova, 2011 - SciELO Brasil
Two sensitive and simple spectrophotmetric methods were developed for determination of Atazanavir Sulfate in capsule dosage form. The first method was based on the oxidative …
Number of citations: 6 www.scielo.br
A Behera, DG Sankar, SK Moitra, SC Si - Journal of Chemistry, 2012 - hindawi.com
To study the effective therapeutic bioavailability of Atazanavir Sulfate (ATV), administered singly or in combination with Ritonavir, a cost effective and rapid method is required. In order …
Number of citations: 7 www.hindawi.com
A Behera, K Sethy, DG Sankar… - Journal of liquid …, 2012 - Taylor & Francis
… and validated to estimate Atazanavir Sulfate and Ritonavir in … –200 µg/mL for Atazanavir sulfate and ritonavir, respectively. … 100 ng/spot for Atazanavir Sulfate and Ritonavir, respectively. …
Number of citations: 9 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.